molecular formula C19H12F3N3O4S2 B611651 Vebicorvir CAS No. 2090064-66-5

Vebicorvir

货号 B611651
CAS 编号: 2090064-66-5
分子量: 467.4372
InChI 键: LBJVBJYMZKEREY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vebicorvir is an investigational core inhibitor that interferes with multiple aspects of Hepatitis B Virus (HBV) replication . It is being developed to treat chronic HBV . The results from the Vebicorvir trial have led to a rethinking of the approach to antiviral drugs .


Synthesis Analysis

Vebicorvir (VBR) is a novel inhibitor of the HBV core protein . It interferes with two additional steps in HBV replication compared to NrtIs . When added to NrtI, VBR led to a significantly deeper reduction in HBV DNA and pregenomic RNA than ETV alone .

科学研究应用

  1. 一项名为“COVID-19治疗竞赛加速”的研究,由Kupferschmidt和Cohen(2020)撰写,讨论了全球寻找COVID-19治疗方法的努力,包括世界卫生组织进行的一项重要研究,比较不同的治疗策略 (Kupferschmidt & Cohen, 2020)

  2. 另一项名为“SARS CoV-2:基于洛匹那韦/利托那韦、达芦那韦/乌米芬韦、羟氯喹、瑞德西韦、法匹拉韦和其他药物治疗新冠病毒的最新报告”的研究,由Costanzo等人(2020)撰写,提供了有关用于治疗COVID-19的实验药物的更新,包括洛匹那韦/利托那韦和瑞德西韦 (Costanzo, De Giglio, & Roviello, 2020)

  3. 在“微生物杀菌剂何去何从?”中,Grant等人(2008)讨论了微生物杀菌剂研究中的挑战,以预防HIV-1性传播,并强调了新策略的必要性 (Grant et al., 2008)

  4. Fauci的“HIV和艾滋病:20年的科学”(2003)回顾了过去二十年HIV研究中的重要科学成就,包括抗逆转录病毒药物的开发 (Fauci, 2003)

  5. Colbers等人(2019)撰写的论文“孕产妇生活中艾滋病毒感染者进行前瞻性研究的重要性”讨论了孕期使用抗逆转录病毒药物所带来的风险 (Colbers et al., 2019)

安全和危害

Vebicorvir has demonstrated safety and antiviral activity over 24 weeks in two phase IIa studies in patients with chronic HBV infection . It was generally safe and well tolerated .

属性

IUPAC Name

6,11,11-trioxo-N-[[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-5H-benzo[b][1,4]benzothiazepine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O4S2/c20-19(21,22)18-24-9-11(30-18)8-23-16(26)10-5-6-15-13(7-10)25-17(27)12-3-1-2-4-14(12)31(15,28)29/h1-7,9H,8H2,(H,23,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJVBJYMZKEREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC4=CN=C(S4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vebicorvir

CAS RN

2090064-66-5
Record name Vebicorvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2090064665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEBICORVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16F6055SMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
113
Citations
MF Yuen, K Agarwal, X Ma, TT Nguyen, ER Schiff… - Journal of …, 2022 - Elsevier
… of the investigational core inhibitor, vebicorvir (VBR), in virologically- suppressed patients on NrtIs. … In this study, vebicorvir added to existing therapy reduced HBV replication to a greater …
Number of citations: 19 www.sciencedirect.com
MS Sulkowski, K Agarwal, X Ma, TT Nguyen… - Journal of …, 2022 - Elsevier
Background & Aims Nucleos(t)ide reverse transcriptase inhibitors do not completely suppress HBV DNA in chronic HBV infection (cHBV). Vebicorvir (VBR) is an investigational core …
Number of citations: 21 www.sciencedirect.com
E Gane, M Sulkowski, X Ma, T Nguyen… - J …, 2021 - investor.assemblybio.com
… fully active against NrtI-resistant HBV • Orally administered as 300 mg once daily without regard to food • No drug interaction with NrtIs and a favorable clinical safety profile9 • Vebicorvir …
Number of citations: 21 investor.assemblybio.com
K Zomorodi, G Wang, SJ Knox, J Ma… - Journal of …, 2022 - postersessiononline.eu
Conclusions • Based on the Phase 1 study, VBR is a weak inhibitor of CYP2C9, is not an inhibitor of CYP2C19, 2D6, or 2C8, and is not an inhibitor/inducer of CYP3A4 or 2B6• Results …
Number of citations: 0 www.postersessiononline.eu
MF Yuen, S Locarnini, PA Revill, R Yan… - J …, 2021 - investor.assemblybio.com
• Chronic hepatitis B virus infection (cHBV) is a major cause of morbidity and mortality worldwide• Long-term oral treatment with nucleos (t) ide reverse transcriptase inhibitors (NrtIs) is …
Number of citations: 1 investor.assemblybio.com
J George, D Stefanova-Petrova, K Antonov… - Hepatology, 2022 - arbutusbio.com
… – Worldwide, an estimated 296 million people have cHBV, with ~820,000 deaths each year due to liver cirrhosis and hepatocellular carcinoma1–4 • Vebicorvir (VBR), a first-generation …
Number of citations: 5 www.arbutusbio.com
LY Mak, RWH Hui, WK Seto, MF Yuen - Clinics in Liver Disease, 2023 - liver.theclinics.com
Chronic hepatitis B (CHB) infection affects 262 million of the global population and accounts for significant liver-related complications including liver failure, cirrhosis, hepatocellular …
Number of citations: 3 www.liver.theclinics.com
MS Sulkowski, SK Fung, XL Ma, TT Nguyen… - J …, 2022 - investor.assemblybio.com
… • A goal of nucleos(t)ide reverse transcriptase inhibitor (NrtI) therapy for cHBV is suppression of HBV DNA below the lower limit of quantification (LLOQ) for available assays – NrtIs are well …
Number of citations: 1 investor.assemblybio.com
L Li, PA Revill, R Yan, C Chan, H Tian… - Presented at the …, 2022 - postersessiononline.eu
… a novel class of hepatitis B virus (HBV) direct-acting antivirals, with multiple mechanisms of action and the potential to increase both on-treatment responses and cure rates • Vebicorvir (…
Number of citations: 2 www.postersessiononline.eu
X Liang, J Hou, Y Guan, Z Zhang, Q Xie… - Journal of …, 2023 - postersessiononline.eu
Conclusions • Overall, the addition of Peg-IFNα to VBR+ ETV did not result in significantly greater declines in HBV parameters compared with the dual-agent control arms • Adding Peg-…
Number of citations: 0 www.postersessiononline.eu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。